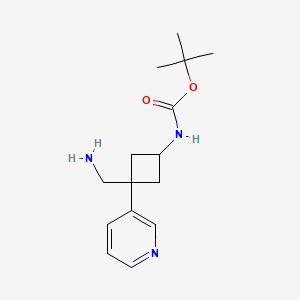
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate
Vue d'ensemble
Description
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate (TBCC) is a cyclobutylcarbamate derivative of 3-aminomethyl-3-pyridinylcarbamate (AMPC). TBCC has been extensively studied due to its wide range of applications in various scientific fields. This compound has been found to possess both antifungal and antibacterial properties and has been used in the synthesis of various pharmaceuticals. In addition, TBCC has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity.
Mécanisme D'action
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various biochemical and physiological processes. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various receptors, such as opioid receptors, which are involved in the regulation of pain and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in numerous laboratory experiments due to its ability to modulate the activity of various enzymes and receptors. The main advantage of using tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments is its ability to modulate the activity of enzymes and receptors in a controlled and predictable manner. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to be relatively stable and easy to handle in laboratory experiments. However, there are some limitations to the use of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments, such as its potential to cause adverse side effects in some individuals.
Orientations Futures
There are numerous potential future directions for the study of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. One potential area of research is the development of new pharmaceuticals based on tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. Additionally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various enzymes and receptors in different physiological contexts. Furthermore, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various genes and proteins involved in the regulation of cellular processes. Finally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various metabolic pathways involved in the regulation of energy metabolism.
Applications De Recherche Scientifique
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-pyridin-3-ylcyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-12-7-15(8-12,10-16)11-5-4-6-17-9-11/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIGAJTDSFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



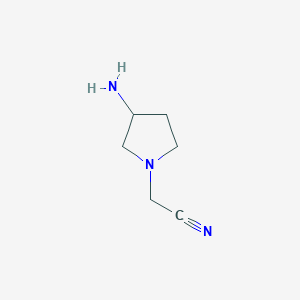
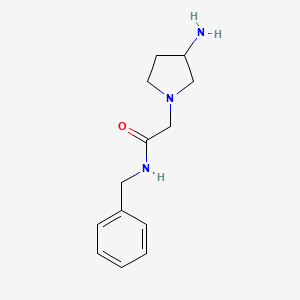
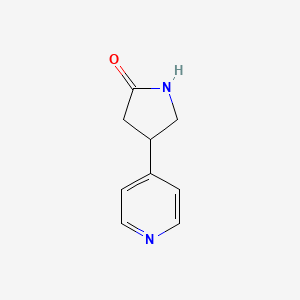
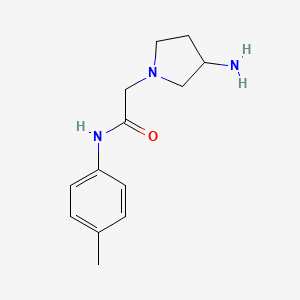
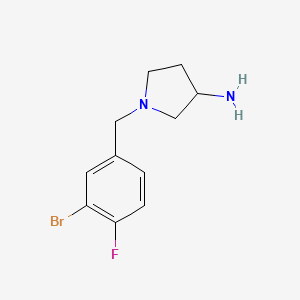

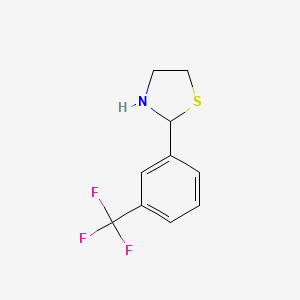
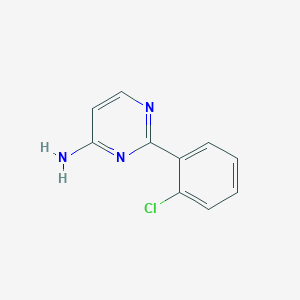





![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)